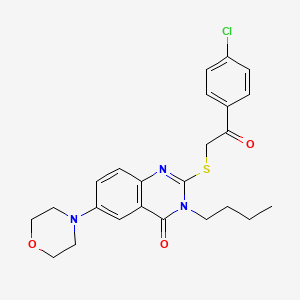
3-butyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-morpholinoquinazolin-4(3H)-one, also known as AG1478, is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations of EGFR have been implicated in the development and progression of various types of cancer. AG1478 has been extensively studied for its ability to inhibit EGFR signaling and its potential as an anticancer agent.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, highlighting their screening for anti-inflammatory and analgesic activities. These compounds exhibit promising results, suggesting potential applications in treating inflammation and pain management Farag et al., 2012.
Antimicrobial and Anticonvulsant Activities
Rajasekaran et al. (2013) explored the synthesis of thioxoquinazolinone derivatives, investigating their antimicrobial and anticonvulsant activities. The study found that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds displayed potent anticonvulsant activity, indicating their potential use in developing treatments for bacterial infections and epilepsy Rajasekaran, V. Rajamanickam, & Sabarimuthu Darlinquine, 2013.
Potential Antitubercular Agents
G. K. Rao and R. Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene and evaluated their antibacterial and antitubercular activities. Compounds within this series showed good activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents Rao & Subramaniam, 2015.
Photoelectric Conversion in Solar Cells
Wu et al. (2009) conducted a study on the co-sensitization with near-IR absorbing cyanine dye to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research indicates the potential application of quinazolinone derivatives in enhancing the performance of renewable energy technologies, particularly in solar energy conversion Wu et al., 2009.
Propriétés
IUPAC Name |
3-butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-2-3-10-28-23(30)20-15-19(27-11-13-31-14-12-27)8-9-21(20)26-24(28)32-16-22(29)17-4-6-18(25)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMNYDHIOOJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


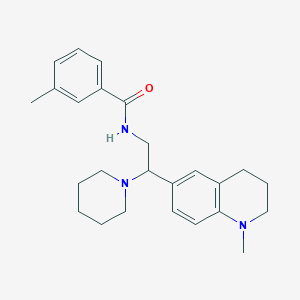
![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
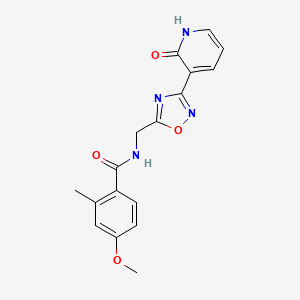
![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)
![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)
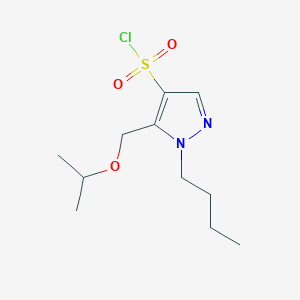



![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)
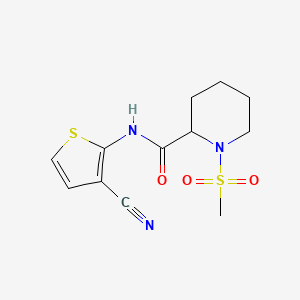
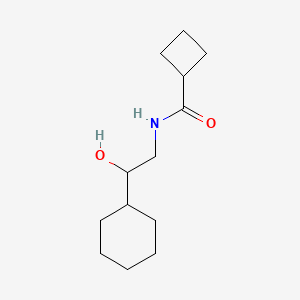
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)